Cas no 314247-79-5 (N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide)

N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide is a sulfonamide-based compound featuring a dimethoxypyrimidine core and an ethoxybenzamide moiety. Its structural design confers selective binding properties, making it a potential candidate for applications in medicinal chemistry and agrochemical research. The compound exhibits favorable stability due to its methoxy and ethoxy substituents, which enhance its resistance to metabolic degradation. Its sulfamoyl linkage and aromatic systems contribute to strong intermolecular interactions, suggesting utility in the development of enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for further derivatization, enabling tailored modifications for specific research or industrial applications. This compound is typically handled under controlled conditions due to its specialized nature.
N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide structure
314247-79-5 structure
Product Name:N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide
CAS No:314247-79-5
MF:C21H22N4O6S
MW:458.487583637238
CID:6187628
PubChem ID:1381291
Update Time:2025-06-14

N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide
    • SR-01000400818-1
    • F0064-0017
    • Oprea1_159199
    • 314247-79-5
    • N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide
    • N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-ethoxybenzamide
    • SR-01000400818
    • N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-4-ETHOXYBENZAMIDE
    • AKOS003454427
    • Inchi: 1S/C21H22N4O6S/c1-4-31-16-9-5-14(6-10-16)20(26)22-15-7-11-17(12-8-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h5-13H,4H2,1-3H3,(H,22,26)(H,23,24,25)
    • InChI Key: VROYKWGLNAFFNC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1C=CC(=CC=1)OCC)=O)(NC1C=C(N=C(N=1)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 458.12600561g/mol
  • Monoisotopic Mass: 458.12600561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 137Ų

N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide Pricemore >>

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Additional information on N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide

Research Briefing on N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide (CAS: 314247-79-5)

The compound N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide (CAS: 314247-79-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

Recent research has elucidated the synthetic pathways for N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide, highlighting its structural complexity and the importance of precise chemical modifications to enhance its bioactivity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. These methodological advancements have facilitated a deeper understanding of its chemical properties and stability under various conditions.

Pharmacological studies have demonstrated that N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. In vitro and in vivo experiments have revealed its efficacy in reducing pro-inflammatory cytokine production and inhibiting tumor cell proliferation. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies.

Mechanistic investigations have further uncovered the molecular interactions of N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide with its biological targets. X-ray crystallography and molecular docking studies have provided detailed insights into its binding affinity and specificity, which are critical for optimizing its therapeutic efficacy. Additionally, structure-activity relationship (SAR) analyses have identified key functional groups that contribute to its bioactivity, offering a roadmap for future structural modifications.

Despite these promising findings, challenges remain in the clinical translation of N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on improving its pharmacokinetic profile through formulation strategies and prodrug approaches, which could enhance its therapeutic potential.

In conclusion, N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-4-ethoxybenzamide represents a promising candidate for further drug development. Its unique chemical structure and potent biological activity make it a valuable subject of ongoing research. Future studies should aim to validate its efficacy and safety in clinical settings, paving the way for its potential application in treating various diseases. This briefing underscores the importance of continued investment in research and development to unlock the full therapeutic potential of this compound.

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